9-氧代-11R,15S-二羟基-1a,1b-二均-13E-前列酸

描述

Synthesis and Biological Properties

The first paper discusses the synthesis of a 9,11-azo-prostanoid, which is a biochemical mimic of prostaglandin endoperoxides PGH2 and PGG2. This compound, referred to as analog III, has been synthesized and exhibits significant biological activity, particularly in inducing platelet aggregation and serotonin release in human platelet-rich plasma. Notably, this analog is approximately seven times more active than PGG2 in stimulating muscle contraction in the isolated rabbit aorta strip. The stability and potency of this azo analog suggest its potential utility in future research on prostaglandin endoperoxides .

Biosynthesis of Prostaglandin Derivatives

The second paper focuses on the biosynthesis of a prostaglandin derivative, specifically 9α,15-dihydroxy-11-ketoprost-13-enoic acid. This compound was produced by incubating 8,11,14-eicosatrienoic acid with sheep vesicular gland homogenates. The identification of this new product was confirmed through various spectroscopic methods and mass spectrometry. The study also discusses the biosynthetic pathway, including the retention of the 13d-hydrogen atom during the formation of the isomer, which parallels the biosynthesis of prostaglandin E1. The findings support the role of an endoperoxide intermediate in the biosynthesis of prostaglandins .

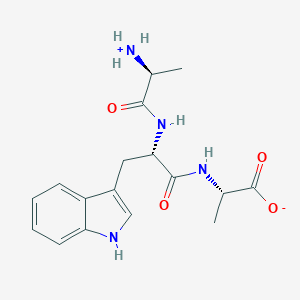

Molecular Structure Analysis

Both papers provide insights into the molecular structure of prostaglandin derivatives through the use of spectroscopic techniques. The first paper does not detail the molecular structure of the synthesized azo analog but emphasizes its mimicry of prostaglandin endoperoxides in biological systems . The second paper, however, provides a more detailed analysis of the molecular structure of the biosynthesized compound, including the location of the keto group and the retention of specific hydrogen atoms, which are crucial for understanding the biosynthetic pathway of prostaglandins .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and biosynthesis of the prostaglandin derivatives are complex. The first paper describes the synthesis of the azo analog, which is a powerful mimic of prostaglandin endoperoxides, although specific synthetic steps are not detailed . The second paper outlines the biosynthetic conversion of 8,11,14-eicosatrienoic acid into the prostaglandin derivative, highlighting the retention of hydrogen atoms and the introduction of a keto group at a specific position .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activities and stability. The azo analog described in the first paper is noted for its substantial stability compared to natural prostaglandin endoperoxides, which is a significant physical property that enhances its value for research purposes . The second paper does not explicitly discuss the physical properties of the biosynthesized compound but implies its stability through the successful identification using various analytical techniques .

科学研究应用

在哺乳动物生殖组织中的作用

对哺乳动物睾丸中前列腺素的研究揭示了在生殖生理中起关键作用的类似化合物的存在。Carpenter (1974) 的一项研究在大鼠睾丸组织中鉴定了前列腺素 E1、E2 和 F1,突出了这些化合物在哺乳动物生殖器官中的基本功能。这些发现表明前列腺素(类似于 9-氧代-11R,15S-二羟基-1a,1b-二均-13E-前列酸)在生殖生物学中以及在生育治疗或避孕技术中的重要性 (Carpenter,1974)。

植物中的合成途径和应激反应

已经从亚麻酸中合成了复杂的前列腺素样化合物,包括与 9-氧代-11R,15S-二羟基变体相似的结构,表明在研究植物应激反应或开发新的生物活性化合物方面具有潜在应用。Koch、Hoskovec 和 Boland (2002) 证明了亚麻酸的区域选择性官能化以产生构型纯的酮三烯酸,展示了可能模拟植物中自然应激反应或防御机制的合成途径 (Koch 等,2002)。

海洋生物代谢物

在海洋生物学中,在柳珊瑚 Plexaura homomalla 中鉴定出前列腺素强调了这些化合物在海洋生态系统中多样化的生物活性和生态作用。Light 和 Samuelsson (1972) 鉴定了各种前列腺素衍生物,包括与 9-氧代-11R,15S-二羟基变体相似的衍生物,表明它们参与了珊瑚生理,可能影响珊瑚健康、繁殖或防御机制 (Light 和 Samuelsson,1972)。

前列腺素合成机制

导致前列腺素合成的酶促途径,包括与 9-氧代-11R,15S-二羟基变体密切相关的化合物的形成,已经得到详细阐明。Hecker 等人 (1987) 关于血栓烷合酶在催化前列腺素 H2 类似物的羟基化中的作用的研究提供了对前列腺素生物合成复杂机制的见解,可能指导针对这些途径的治疗剂的开发 (Hecker 等,1987)。

属性

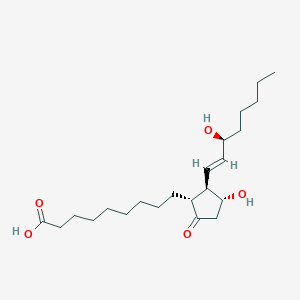

IUPAC Name |

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDELUTDBQEMT-QZCLESEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347931 | |

| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid | |

CAS RN |

23452-98-4 | |

| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。